

Spectroscopic Profile of 2-Thiopheneethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Thiopheneethanol

Cat. No.: B144495

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Thiopheneethanol** (CAS No: 5402-55-1), a key intermediate in the synthesis of pharmaceuticals such as the antithrombotic agent Clopidogrel. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational resource for compound verification and methodological replication.

Core Spectroscopic Data

The structural identity and purity of **2-Thiopheneethanol** are confirmed through the complementary techniques of NMR, IR, and MS. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of **2-Thiopheneethanol**. Spectra were acquired in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for **2-Thiopheneethanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.20	m	1H	-	H-5 (Thiophene)
6.99	m	1H	-	H-3 (Thiophene)
6.90	m	1H	-	H-4 (Thiophene)
3.85	t	2H	6.2	-CH ₂ OH
3.02	t	2H	6.2	-CH ₂ CH ₂ OH

Data sourced from a 400 MHz spectrum in CDCl₃.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data for **2-Thiopheneethanol**

Chemical Shift (δ) ppm	Assignment
140.5	C-2 (Thiophene)
127.0	C-5 (Thiophene)
125.8	C-3 (Thiophene)
124.0	C-4 (Thiophene)
63.4	-CH ₂ OH
33.3	-CH ₂ CH ₂ OH

Data sourced from a 100 MHz spectrum in CDCl₃.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within the molecule by their characteristic vibrational frequencies. The spectrum of **2-Thiopheneethanol** was obtained from a neat sample.

Table 3: Infrared (IR) Spectroscopic Data for **2-Thiopheneethanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3200	Strong, Broad	O-H stretch (Alcohol)
3100-3000	Medium	=C-H stretch (Aromatic)
2960-2850	Medium	-C-H stretch (Aliphatic)
1500-1400	Medium	C=C stretch (in-ring, Aromatic)
1250-1000	Strong	C-O stretch (Alcohol)
~700	Strong	C-S stretch (Thiophene ring)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was employed to determine the mass-to-charge ratio of the molecular ion and its fragmentation patterns, thereby confirming the molecular weight of **2-Thiopheneethanol**.^[2]

Table 4: Mass Spectrometry Data for **2-Thiopheneethanol**

m/z Ratio	Relative Intensity (%)	Assignment
128	30	[M] ⁺ (Molecular Ion)
97	100	[M - CH ₂ OH] ⁺
110	5	[M - H ₂ O] ⁺

Data acquired via Gas Chromatography-Mass Spectrometry (GC-MS).^[1]

Experimental Protocols

Standardized protocols are essential for acquiring high-quality and reproducible spectroscopic data. The methodologies provided below are representative of standard analytical practices.

Protocol 1: NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-Thiopheneethanol** for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Transfer: The solution is transferred into a 5 mm NMR tube.
- Instrumentation: The NMR tube is placed in the spectrometer (e.g., a 400 MHz instrument).
- Acquisition: Data is acquired at room temperature. For ^1H NMR, 16-32 scans are typically collected, while ^{13}C NMR may require several hundred to a few thousand scans for adequate signal-to-noise.
- Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Protocol 2: Infrared (IR) Spectroscopy

- Sample Preparation: For analysis as a neat liquid, a single drop of **2-Thiopheneethanol** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Instrumentation: The spectrum is recorded using an FTIR spectrometer.
- Acquisition: Data is collected over the range of $4000\text{--}400\text{ cm}^{-1}$. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio with a spectral resolution of 4 cm^{-1} .
- Processing: A background spectrum of the clean ATR crystal is subtracted from the sample spectrum to correct for atmospheric H_2O and CO_2 absorptions.

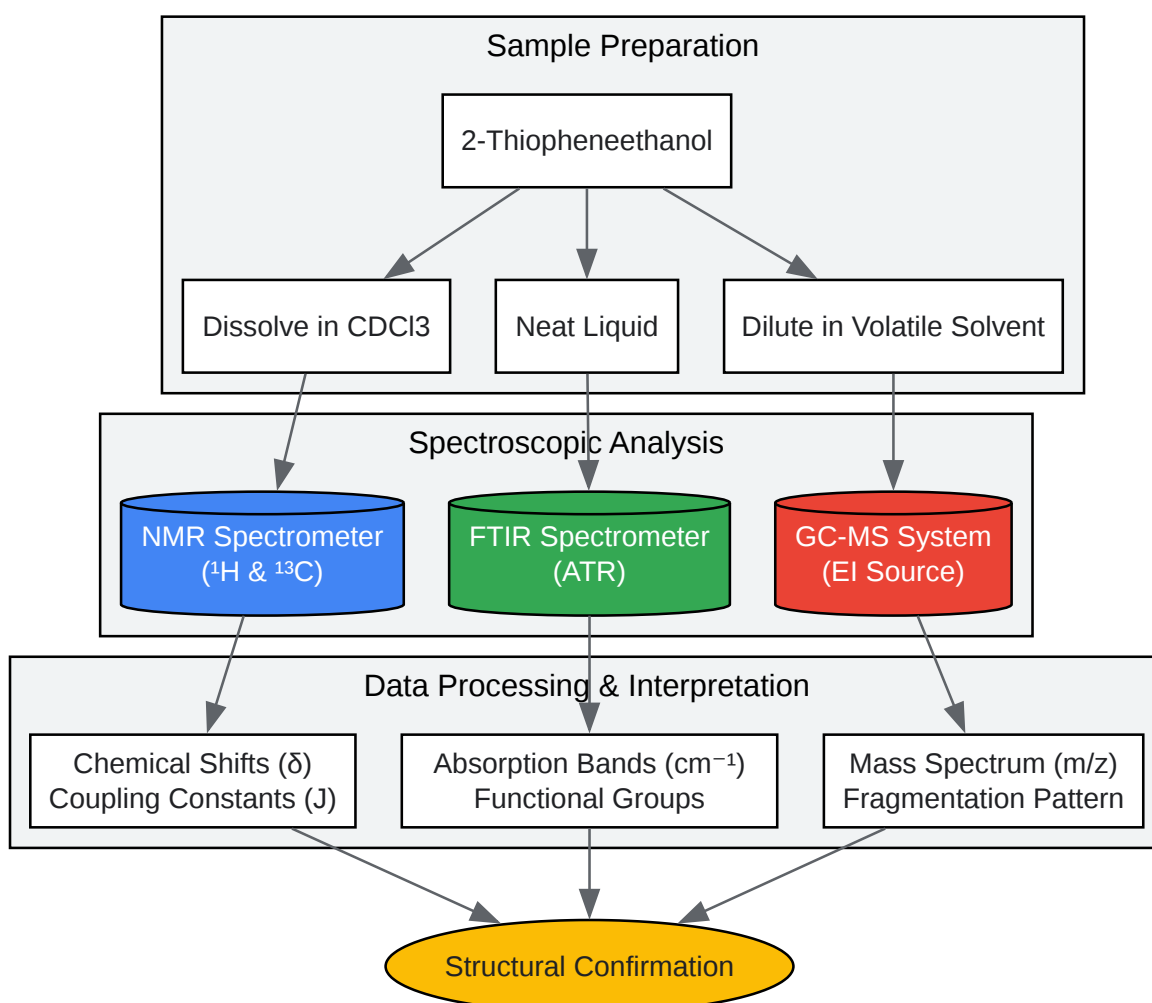
Protocol 3: Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **2-Thiopheneethanol** is prepared in a volatile solvent such as dichloromethane or methanol.
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is used.
- GC Separation: The sample is injected into the GC, where it is vaporized and travels through a capillary column (e.g., a 30m DB-5ms), separating it from impurities.

- **Ionization:** As the compound elutes from the GC column, it enters the EI source of the MS, where it is bombarded with 70 eV electrons. This results in the formation of the positively charged molecular ion ($[M]^+$) and various fragment ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **2-Thiopheneethanol**.



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Workflow for the Spectroscopic Analysis of **2-Thiopheneethanol**.

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References

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- 2. researchgate.net [researchgate.net]
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